Ethyl 3-benzamidobenzoate
Overview
Description
Ethyl 3-benzamidobenzoate is an organic compound with the molecular formula C16H15NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its aromatic structure, which includes a benzoylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzamidobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-aminobenzoic acid with benzoyl chloride, followed by the reaction with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl 3-(benzoylamino)benzoate may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion rates and selectivity. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Ethyl 3-benzamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(benzoylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Ethyl p-aminobenzoate, a well-known local anesthetic.
Procaine: Another local anesthetic with a similar ester structure.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
Ethyl 3-benzamidobenzoate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its benzoylamino group provides additional sites for chemical modification, potentially leading to novel derivatives with enhanced properties.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 3-benzamidobenzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
QFGADEFQZDZMMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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